molecular formula C20H21N3O3 B10787460 (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione

Cat. No.: B10787460
M. Wt: 351.4 g/mol
InChI Key: RCTQPWJZZZLMBI-AUHQLAKESA-N
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Description

Cycloechinulin is a natural product found in Aspergillus ochraceus with data available.

Biological Activity

The compound (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione represents a complex molecular structure with potential biological significance. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique tetracyclic framework and multiple functional groups that contribute to its biological interactions. The presence of nitrogen atoms in the structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives of similar tetracyclic compounds exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Potential : Some tricyclic compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis . The structural features of this compound may enhance its bioactivity against various cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structural motifs can exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses .

The exact mechanism by which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could act as a ligand for various receptors influencing cellular signaling pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds in vitro against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar tetracyclic compounds against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
NeuroprotectiveAntioxidant activity

Properties

IUPAC Name

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTQPWJZZZLMBI-AUHQLAKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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